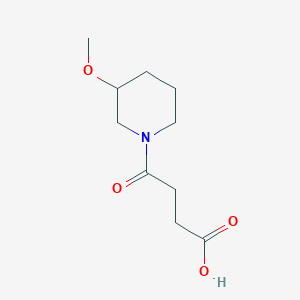

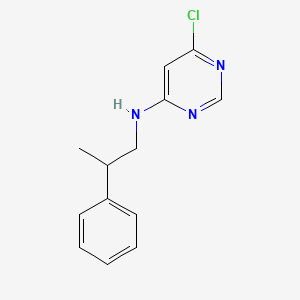

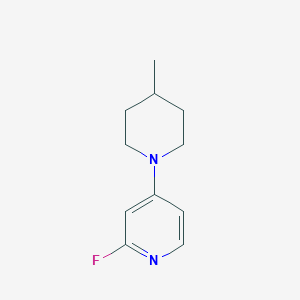

![molecular formula C9H12FNS B1474684 2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine CAS No. 1779937-25-5](/img/structure/B1474684.png)

2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine” are not available in the literature .Scientific Research Applications

Chiral Resolution and Enantioselective Analysis

The compound has been utilized in chiral resolution processes. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a structurally similar reagent, has been employed for determining the enantiomeric excess of α-chiral amines via regioselective ring-opening reactions, enabling the straightforward analysis of scalemic mixtures of amines through diastereomeric products identifiable by NMR and HPLC techniques (Rodríguez-Escrich et al., 2005).

Herbicidal Property Enhancement

Selective fluorine substitution in herbicides has shown to significantly alter their herbicidal properties. For instance, the introduction of fluorine atoms into bentranil analogues has resulted in enhanced herbicidal activity, demonstrating the impact of fluorine substitution on the activity and selectivity of such compounds (Hamprecht et al., 2004).

Catalyst- and Solvent-Free Synthesis

The compound facilitates catalyst- and solvent-free synthetic pathways, exemplified by the microwave-assisted Fries rearrangement for the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. This process highlights the efficiency and environmental friendliness of such methods (Moreno-Fuquen et al., 2019).

Fluoride-Mediated Nucleophilic Substitution

The use of fluorinated compounds in nucleophilic substitution reactions to generate alkyl amino and ether pyrazoles under mild conditions showcases another application in synthetic chemistry, providing moderate to high yields of the target compounds (Shavnya et al., 2005).

SuFEx Ligation in Drug Discovery

Fluorosulfuryl isocyanate, which can be related to the chemical class of 2-fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine, has been utilized in SuFEx (Sulfur(VI) Fluoride Exchange) ligations, a novel method for creating bonds between molecules. This application is particularly relevant in drug discovery, illustrating the compound's utility in creating complex molecular structures (Sun et al., 2021).

Properties

IUPAC Name |

2-fluoro-2-(4-methylsulfanylphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNS/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYNMBAWBLXYFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

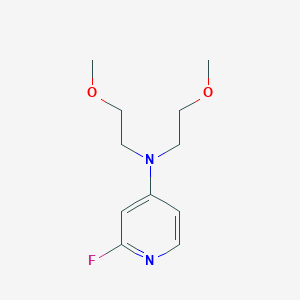

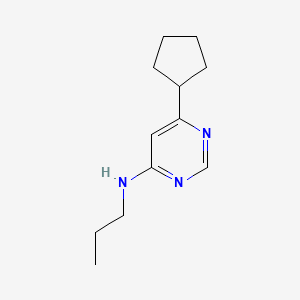

![[1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol](/img/structure/B1474603.png)

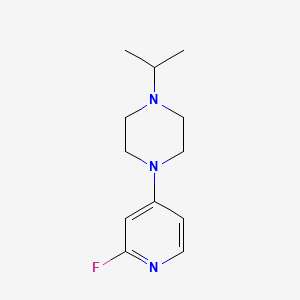

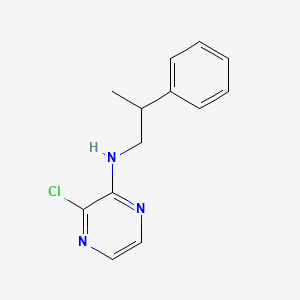

![2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B1474608.png)

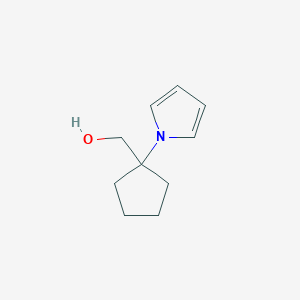

![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)